4-Bromo-8-nitroisoquinoline 4-Bromo-8-nitroisoquinoline
Brand Name: Vulcanchem
CAS No.: 677702-62-4
VCID: VC6832869
InChI: InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H
SMILES: C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.055

4-Bromo-8-nitroisoquinoline

CAS No.: 677702-62-4

Cat. No.: VC6832869

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.055

* For research use only. Not for human or veterinary use.

4-Bromo-8-nitroisoquinoline - 677702-62-4

Specification

CAS No. 677702-62-4
Molecular Formula C9H5BrN2O2
Molecular Weight 253.055
IUPAC Name 4-bromo-8-nitroisoquinoline
Standard InChI InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H
Standard InChI Key KPCPLMDZUBRAKV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromo-8-nitroisoquinoline features a fused benzene-pyridine ring system (isoquinoline core) substituted with a bromine atom at position 4 and a nitro group at position 8. Its molecular formula is C₉H₅BrN₂O₂, with a molecular weight of 253.055 g/mol. The compound’s IUPAC name is 4-bromo-8-nitroisoquinoline, and its structural uniqueness arises from the electronic effects of the electron-withdrawing nitro group and the bulky bromine atom, which influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number677702-62-4
Molecular FormulaC₉H₅BrN₂O₂
Molecular Weight253.055 g/mol
IUPAC Name4-bromo-8-nitroisoquinoline
SMILESC1=CC2=C(C=NC=C2C(=C1)N+[O-])Br
InChI KeyKPCPLMDZUBRAKV-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Strategies

Although direct synthesis protocols for 4-bromo-8-nitroisoquinoline are sparsely documented, analogous methods for brominated isoquinoline derivatives provide insights. The synthesis typically involves:

  • Core Formation: Constructing the isoquinoline ring via methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions.

  • Functionalization: Introducing bromine and nitro groups through electrophilic substitution or metal-catalyzed coupling .

A patent (US6500954B1) describes bromination of isoquinoline using N-bromosuccinimide (NBS) in sulfuric acid at low temperatures (-25°C), yielding 5-bromoisoquinoline . While this method targets the 5-position, modifying reaction conditions (e.g., temperature, catalyst) could favor bromination at the 4-position. Subsequent nitration using mixed acids (HNO₃/H₂SO₄) might introduce the nitro group at position 8 .

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/ConditionsTarget Intermediate
1Isoquinoline brominationNBS, H₂SO₄, -25°C4-bromoisoquinoline
2NitrationHNO₃, H₂SO₄, 0–5°C4-bromo-8-nitroisoquinoline

Challenges in Synthesis

  • Regioselectivity: Achieving precise bromination at the 4-position requires careful control of electronic and steric factors. Nitration at the 8-position may compete with other positions, necessitating optimized reaction conditions .

  • Purification: Separation of positional isomers (e.g., 4-bromo vs. 5-bromo) remains a hurdle, often requiring chromatography or recrystallization .

Analytical Characterization

Spectroscopic Techniques

  • Mass Spectrometry: Expected molecular ion peak at m/z 253 (M⁺) with isotopic peaks characteristic of bromine.

  • NMR: Anticipated signals include aromatic protons (δ 7.5–9.0 ppm) and distinct splitting patterns due to bromine’s magnetic anisotropy.

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